amine CAS No. 1094641-71-0](/img/structure/B1386057.png)
[(3-Methoxy-4-methylphenyl)methyl](propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-4-methylphenyl)methylamine is a chemical compound that belongs to the amphetamine class of psychoactive substances. It has a CAS Number of 1094641-71-0 and a linear formula of C12H19NO .
Molecular Structure Analysis
The molecular weight of (3-Methoxy-4-methylphenyl)methylamine is 193.28 g/mol. The linear formula is C12H19NO . Unfortunately, the specific details about the molecular structure are not available in the retrieved sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of (3-Methoxy-4-methylphenyl)methylamine are not fully detailed in the retrieved sources. It is known that the compound has a molecular weight of 193.28 g/mol and a linear formula of C12H19NO .
Mécanisme D'action
The exact mechanism of action of [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA is not fully understood, but it is thought to involve the activation of TAAR1 receptors. This activation may lead to the release of dopamine and other neurotransmitters, which can produce a range of physiological and psychological effects.
Biochemical and Physiological Effects
Studies have shown that [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA can produce a range of effects on the body and mind. These include increased heart rate and blood pressure, enhanced cognitive function, and altered mood and perception. However, the exact effects can vary depending on the dose and individual sensitivity to the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA in lab experiments is its high affinity for TAAR1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation is that the compound has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, the compound's psychoactive properties may make it difficult to control for confounding variables in experiments.
Orientations Futures
There are several future directions for research on [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to determine its long-term effects on the body and mind. Finally, research is needed to develop more selective and potent TAAR1 agonists that can be used as potential drug candidates.
Méthodes De Synthèse
The synthesis method of [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA involves the reaction of 3-methoxy-4-methylbenzaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or chromatography. This synthesis method has been well-established in the literature, and the purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
[(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have affinity for the trace amine-associated receptor 1 (TAAR1), a receptor that is involved in the regulation of dopamine and serotonin neurotransmission. Studies have also suggested that [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and schizophrenia.
Safety and Hazards
The compound (3-Methoxy-4-methylphenyl)methylamine comes with several safety precautions. It is advised to keep the compound out of reach of children, avoid breathing its dust/fume/gas/mist/vapours/spray, and avoid getting it in eyes, on skin, or on clothing . It is also recommended to use personal protective equipment as required .
Propriétés
IUPAC Name |
N-[(3-methoxy-4-methylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-7-13-9-11-6-5-10(2)12(8-11)14-3/h5-6,8,13H,4,7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDDBVSTNYAFNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

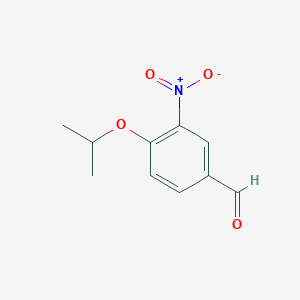
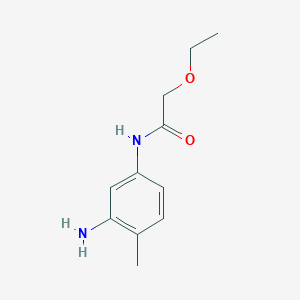
![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B1385978.png)
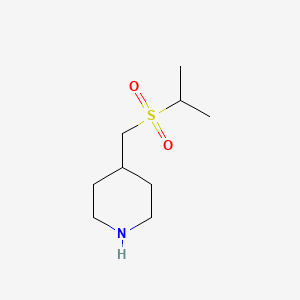
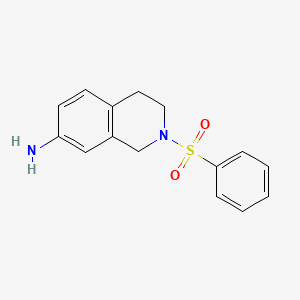
![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)

![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)
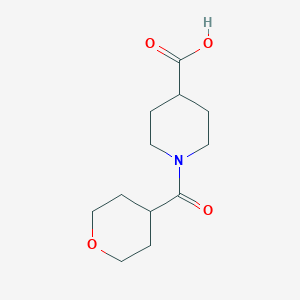
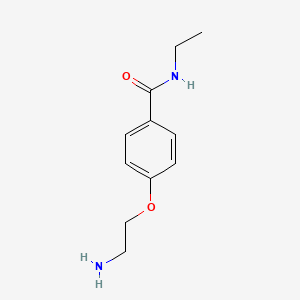
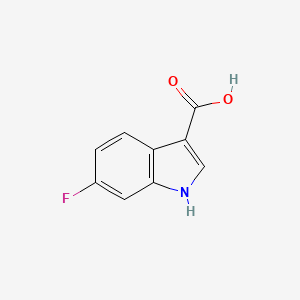
![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)
![3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B1385997.png)